molecular formula C19H36N8O6 B12528854 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine CAS No. 798540-30-4

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine

Cat. No.: B12528854
CAS No.: 798540-30-4
M. Wt: 472.5 g/mol
InChI Key: FLMWQGQWOQCMFD-AVGNSLFASA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes leucine, ornithine, glutamine, and glycine residues, along with a diaminomethylidene group.

Properties

CAS No.

798540-30-4

Molecular Formula

C19H36N8O6

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C19H36N8O6/c1-10(2)8-11(20)16(31)26-12(4-3-7-24-19(22)23)18(33)27-13(5-6-14(21)28)17(32)25-9-15(29)30/h10-13H,3-9,20H2,1-2H3,(H2,21,28)(H,25,32)(H,26,31)(H,27,33)(H,29,30)(H4,22,23,24)/t11-,12-,13-/m0/s1

InChI Key

FLMWQGQWOQCMFD-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its proper incorporation into the peptide chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.

    Reduction: Reduction reactions can affect the diaminomethylidene group, leading to changes in the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is unique due to its specific combination of amino acids and the presence of the diaminomethylidene group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is a complex peptide that exhibits significant biological activity. This compound, which incorporates various amino acids, is of interest in fields such as biochemistry, pharmacology, and molecular biology due to its potential therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : Cn_{n}Hm_{m}Np_{p}Oq_{q} (exact values depend on the specific arrangement of amino acids)
  • Molecular Weight : Approximately 800 g/mol (exact weight may vary based on the specific sequence of amino acids)

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a functional peptide chain.

This compound interacts with various molecular targets within biological systems:

  • Receptor Binding : The peptide may bind to specific receptors on cell membranes, influencing cellular signaling pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
  • Protein-Protein Interactions : The compound may facilitate or inhibit interactions between proteins, playing a role in cellular functions such as growth and differentiation.

Biological Activity

The biological activities associated with this compound include:

  • Antioxidant Properties : This peptide has shown potential in reducing oxidative stress in cellular models.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial effects against certain bacterial strains.
  • Cell Proliferation : Research suggests that this compound can stimulate cell proliferation in specific contexts, which is valuable for tissue regeneration studies.

Case Studies

  • Antioxidant Study :
    • In vitro experiments demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
  • Antimicrobial Testing :
    • A series of assays conducted against Escherichia coli and Staphylococcus aureus revealed that the peptide exhibits a minimum inhibitory concentration (MIC) that suggests moderate antimicrobial activity, warranting further exploration for potential use in infection control.
  • Cell Growth Promotion :
    • A study involving fibroblast cells showed that treatment with the peptide led to a 30% increase in cell proliferation compared to untreated controls, highlighting its potential application in wound healing therapies.

Data Table

Biological ActivityObserved EffectReference
AntioxidantReduced ROS levels
AntimicrobialModerate activity against bacteria
Cell Proliferation30% increase in fibroblast growth

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